molecular formula C16H26N2O2 B2543529 1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione CAS No. 37910-39-7

1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione

Cat. No.: B2543529
CAS No.: 37910-39-7
M. Wt: 278.396
InChI Key: KZLMZUBCHSPJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride, followed by cyclization. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the cyclohexyl groups.

    Proline derivatives: Compounds with a similar pyrrolidine ring but different substituents at the nitrogen atom.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness

1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione is unique due to the presence of two cyclohexyl groups, which enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its higher potency and selectivity as an enzyme inhibitor compared to other similar compounds .

Properties

IUPAC Name

1-cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h12-14,17H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLMZUBCHSPJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.